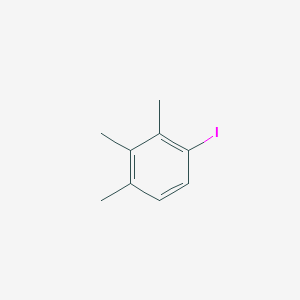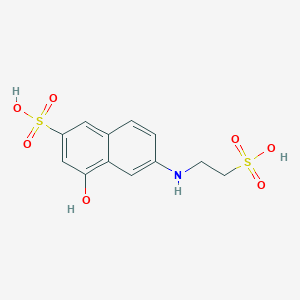
4-Chloro-2-ethylquinazoline
Übersicht
Beschreibung
4-Chloro-2-ethylquinazoline is a chemical compound with the molecular formula C10H9ClN2 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Various methods for the synthesis of 4-quinolones have been reported, including activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, tandem acyl transfer – cyclization of o-alkynoylanilines, and fused heterocycle synthesis via double heteroannulation .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with a chlorine atom at the 4-position and an ethyl group at the 2-position . The molecular weight of this compound is 192.64 g/mol .Wissenschaftliche Forschungsanwendungen
Anticancer Potential and Mechanism of Action
Research into derivatives of 4-chloro-2-ethylquinazoline has shown promise in the development of novel anticancer agents. One study focused on the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which emerged from modifications of the 2-Cl group in quinazoline derivatives. This compound demonstrated potent apoptosis-inducing activity, with an EC50 of 2 nM in cell-based assays. It exhibited remarkable blood-brain barrier penetration and efficacy in human breast cancer and mouse xenograft models, highlighting its potential as an anticancer clinical candidate (Sirisoma et al., 2009).
Synthesis and Biological Screening
The synthesis of hybrid molecules combining this compound with isoniazid, catalyzed by N,N-diisopropylethylamine, led to compounds with evaluated anti-malarial, anti-microbial, and anti-tuberculosis activities. These compounds underwent cytotoxicity assessments, molecular docking studies, and ADME (Absorption, Distribution, Metabolism, and Excretion) property analysis, showcasing a multifaceted approach to drug discovery and development (Patel et al., 2020).
Antimicrobial Agents
A study on 3-(2'-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives revealed their potential as antimicrobial agents. These compounds, upon reaction with various reagents, yielded derivatives that were tested against both Gram-positive and Gram-negative bacteria, comparing favorably with tetracycline. This research underscores the quinazoline derivatives' potential in addressing antibiotic resistance and developing new antimicrobial therapies (El-zohry & Abd-Alla, 2007).
Antioxidant Properties
Research into 7-chloroquinoline-1,2,3-triazoyl carboxylates demonstrated the synthesis of compounds with potential antioxidant activities. These compounds were created through reactions involving 4-azido-7-chloroquinoline and β-ketoesters, with some showing efficacy in reducing lipid peroxidation and scavenging nitric oxide in vitro. Such findings suggest a novel route for producing heterocyclic compounds with antioxidant properties, beneficial for managing oxidative stress-related diseases (Saraiva et al., 2015).
Chemoselectivity in Amination
A study explored the chemoselectivity of 4-chloroquinazolines with aminopyrazoles, revealing how different conditions can lead to selective amination. This research highlights the versatility of this compound and related compounds as building blocks in synthetic chemistry, potentially leading to the discovery of novel therapeutic agents (Shen et al., 2010).
Novel Quinazoline Derivatives
Another avenue of research involved synthesizing novel quinazoline derivatives for potential anticancer applications. By employing 2-chloromethyl-4(3H)-quinazolinones as intermediates, researchers developed 4-anilinoquinazoline derivatives with promising in vitro anticancer activity, further emphasizing the therapeutic potential of this chemical scaffold (Li et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to chloroquine, a well-known antimalarial drug . Chloroquine targets the ACE2 receptor, which is also targeted by SARS-CoV and SARS-CoV-2 for cell entry .
Mode of Action
Based on its structural similarity to chloroquine, it may inhibit the terminal glycosylation of ace2, the receptor that sars-cov and sars-cov-2 target for cell entry . Non-glycosylated ACE2 may less efficiently interact with the SARS-CoV-2 spike protein, further inhibiting viral entry .
Biochemical Pathways
Chloroquine, a structurally similar compound, is known to interfere with the glycosylation of cellular receptor proteins . This interference could potentially affect various biochemical pathways, including those involved in viral entry into cells .
Pharmacokinetics
Chloroquine, a structurally similar compound, is known to have a multiexponential decline in humans . It is extensively distributed, with a volume of distribution of 200 to 800 L/kg when calculated from plasma concentrations . Chloroquine is 60% bound to plasma proteins and equally cleared by the kidney and liver .
Result of Action
Based on its structural similarity to chloroquine, it may inhibit the terminal glycosylation of ace2, potentially reducing the efficiency of viral entry into cells .
Eigenschaften
IUPAC Name |
4-chloro-2-ethylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUNVFMFQKNWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440709 | |
| Record name | 4-chloro-2-ethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38154-40-4 | |
| Record name | 4-chloro-2-ethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



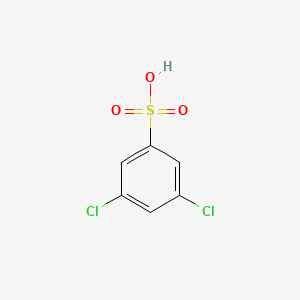
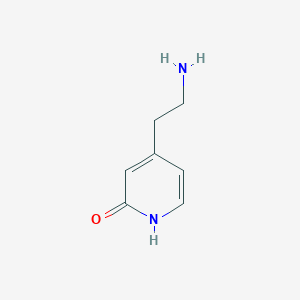



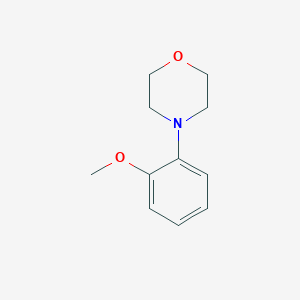


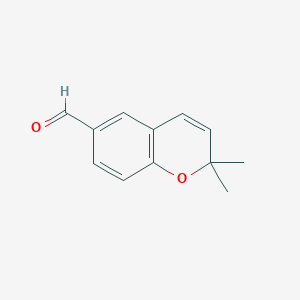
![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)
